molecular formula C12H12FNOS B2441931 3-Cyclopropyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one CAS No. 871217-53-7

3-Cyclopropyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one

Cat. No.: B2441931
CAS No.: 871217-53-7
M. Wt: 237.29
InChI Key: QIEZFSGRYQGRTO-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring substituted with a cyclopropyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzaldehyde with cyclopropylamine to form an imine intermediate, which then undergoes cyclization with thioglycolic acid to yield the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

3-Cyclopropyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenyl)thiazolidin-2-one: Similar structure but lacks the cyclopropyl group.

    2-(4-Fluorophenyl)-3-methylthiazolidin-4-one: Contains a methyl group instead of a cyclopropyl group.

Uniqueness

3-Cyclopropyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one is unique due to the presence of both the cyclopropyl and fluorophenyl groups, which confer distinct chemical and biological properties. This combination of substituents can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

3-cyclopropyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNOS/c13-9-3-1-8(2-4-9)12-14(10-5-6-10)11(15)7-16-12/h1-4,10,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEZFSGRYQGRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(SCC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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